Enantioselective Conjugate Addition: 2-Cyclopentadecenone vs. 2-Cyclohexenone and Smaller Cyclic Enones
In copper-catalyzed enantioselective conjugate addition of dimethylzinc, (E)-2-cyclopentadecenone delivers (R)-muscone with up to 99% enantiomeric excess (ee) and 93% chemical yield when a chiral amino alcohol ligand (endo-MPATH) is employed [1], or 99% ee and 86% yield with 0.36 equivalents of a bicyclic amino alcohol catalyst [2]. In contrast, under comparable Cu-catalyzed conjugate addition conditions, 2-cyclohexenone—a smaller cyclic enone commonly used as a model substrate—achieves only up to 48% ee with phosphite ligands derived from BINOL [3]. Within the same study series, cyclopentenone and cyclohexanone gave only 48–63% ee and 12–15:1 diastereomeric ratios, whereas (E)-cyclopentadecenone provided 90–93% ee and 5–18:1 ratios [1]. This macrocyclic enone thus provides a uniquely effective chiral environment for asymmetric induction.
| Evidence Dimension | Enantiomeric excess in Cu-catalyzed 1,4-conjugate addition of dialkylzinc |
|---|---|
| Target Compound Data | (E)-2-Cyclopentadecenone → (R)-muscone: 99% ee, 93% yield [1]; 99% ee, 86% yield [2]; 84% ee [4]; 78% ee, 68% yield [3] |
| Comparator Or Baseline | 2-Cyclohexenone → 3-ethylcyclohexanone: ≤48% ee [3]; cyclopentenone: 48–63% ee, 81% yield [1] |
| Quantified Difference | ≥51 percentage-point ee advantage for the macrocyclic enone over 2-cyclohexenone; ~30–50 percentage-point ee advantage over cyclopentenone |
| Conditions | Cu(I) or Cu(II) catalyst, chiral phosphite or amino alcohol ligand, dimethylzinc or methyllithium-derived cuprate, toluene or toluene–THF, −78 °C to −60 °C [1][2][3] |
Why This Matters
Procurement of (E)-2-cyclopentadecenone is justified when stereochemical integrity of the product is critical: it uniquely enables access to (R)-muscone at near-quantitative optical purity, a feat not achievable with smaller or saturated ring substrates.
- [1] K. Tanaka, 'Structure of New Chiral Organoheterocuprate and Enantioselective Conjugate Addition,' 1993 Fiscal Year Final Research Report Summary, KAKENHI Project 04453022, Kyoto University. (Reports 100% optical purity and 93% chemical yield for (R)-muscone from (E)-2-cyclopentadecenone.) View Source
- [2] K. Tanaka et al., 'Asymmetric Synthesis Using Bicyclic Amino Alcohols,' Journal of Synthetic Organic Chemistry, Japan, vol. 51, no. 7, 1993, pp. 620–630. (Reports 99% ee and 86% yield for (R)-muscone via conjugate addition to (E)-2-cyclopentadecenone.) View Source
- [3] M. Diéguez, A. Ruiz, C. Claver, 'Catalytic enantioselective conjugate addition of dialkyl zinc reagents to α,β-unsaturated ketones mediated by new phosphite ligands containing binaphthalene/1,2-diphenylethane moieties: a practical synthesis of (R)-(−)-muscone,' Tetrahedron: Asymmetry, vol. 14, no. 24, 2003, pp. 3873–3877. (Reports 68% yield and 78% ee for (R)-muscone from (E)-cyclopentadecenone; ≤48% ee for 2-cyclohexenone.) View Source
- [4] P. Scafato, S. Superchi, C. Rosini, 'Asymmetric conjugate additions of dialkylzinc reagents to enones promoted by new purely atropisomeric phosphoramidite ligands,' ARKIVOC, 2008, part viii, pp. 116–128. (Reports 84% ee for (−)-muscone from 2-cyclopentadecenone.) View Source
